3-Chloropyrazine-2-carbothioamide

Antimycobacterial activity Thioamide isostere M. tuberculosis inhibition

3-Chloropyrazine-2-carbothioamide (CAS 2172597-22-5, MF C₅H₄ClN₃S, MW 173.62 g/mol) is a heterocyclic building block belonging to the pyrazinecarbothioamide class. The pyrazine scaffold is a privileged structure in medicinal chemistry, present in first-line antitubercular agents such as pyrazinamide.

Molecular Formula C5H4ClN3S
Molecular Weight 173.62 g/mol
Cat. No. B13554919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrazine-2-carbothioamide
Molecular FormulaC5H4ClN3S
Molecular Weight173.62 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=S)N)Cl
InChIInChI=1S/C5H4ClN3S/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)
InChIKeyLBFYFZUOBHFJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyrazine-2-carbothioamide: A Dual-Functional Pyrazine Building Block for Antimycobacterial Lead Derivatization


3-Chloropyrazine-2-carbothioamide (CAS 2172597-22-5, MF C₅H₄ClN₃S, MW 173.62 g/mol) is a heterocyclic building block belonging to the pyrazinecarbothioamide class . The pyrazine scaffold is a privileged structure in medicinal chemistry, present in first-line antitubercular agents such as pyrazinamide [1]. This compound uniquely combines two reactive centers on a single pyrazine ring: a chlorine leaving group at position 3 amenable to nucleophilic aromatic substitution (SNAr), and a carbothioamide (C=S) moiety at position 2 that serves as both a metal-coordinating ligand and a pharmacophoric isostere of the carboxamide group. These orthogonal handles enable sequential derivatization without protecting-group strategies, making the compound a strategic intermediate for constructing focused libraries of 3-substituted pyrazine-2-carbothioamides [2].

Why 3-Chloropyrazine-2-carbothioamide Cannot Be Replaced by Its Amide, Non-Chlorinated, or Isomeric Analogs


Substituting 3-chloropyrazine-2-carbothioamide with a closely related analog introduces functionally consequential changes across multiple dimensions. Replacing the carbothioamide group with a carboxamide (i.e., using 3-chloropyrazine-2-carboxamide) eliminates the thioamide sulfur, which has been shown to enhance antimycobacterial activity relative to the corresponding amide in the pyrazine series [1]. Removing the chlorine (i.e., using pyrazine-2-carbothioamide, CAS 4604-72-2) eliminates the sole SNAr-reactive site, precluding the aminodehalogenation strategy used to generate 3-aminated derivatives with sub-10 µM MIC values [2]. Relocating the chlorine from position 3 to position 6 (i.e., 6-chloropyrazine-2-carbothioamide, CAS 61689-61-0) alters the regiochemical outcome of nucleophilic attack, as the electronic influence of the 2-carbothioamide group on the pyrazine π-system differs markedly between the 3- and 6-positions, producing a distinct set of accessible derivatives [3]. Each modification therefore leads to a different chemical space and biological profile.

Quantitative Differentiation Evidence: 3-Chloropyrazine-2-carbothioamide vs. Closest Analogs


Thioamide vs. Carboxamide: Enhanced Antimycobacterial Inhibition in Pyrazine Congeners

In a controlled head-to-head comparison of matched amide/thioamide pairs within the pyrazine series, the thioamide congeners consistently exhibited higher in vitro antimycobacterial activity than their corresponding amide counterparts [1]. The most active thioamide in the series, 5-butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide, achieved 91% inhibition against Mycobacterium tuberculosis at screening concentration, whereas the corresponding carboxamide series showed systematically lower inhibition at equivalent concentrations. This amide-to-thioamide activity enhancement is a class-level observation that directly supports the selection of the carbothioamide variant over the carboxamide for antimycobacterial programs [2].

Antimycobacterial activity Thioamide isostere M. tuberculosis inhibition

Derivatives Built from the 3-Chloropyrazine-2-carboxamide Core Achieve Single-Digit µM MIC Values Against M. tuberculosis H37Rv

A series of fifteen 3-benzylaminopyrazine-2-carboxamides, synthesized via aminodehalogenation of 3-chloropyrazine-2-carboxamide (the amide analog of the target compound), demonstrated MIC values ranging from 6 to 42 µM against M. tuberculosis H37Rv [1]. The most active derivative, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (compound 8), exhibited an MIC of 6 µM and showed low cytotoxicity in the HepG2 cell line (IC50 ≥ 250 µM), yielding a selectivity index of ≥ 41.7. Four compounds were at least equipotent to the first-line drug pyrazinamide (PZA) in this assay. Importantly, the carboxamide series exhibited comparable antimycobacterial activity but lower cytotoxicity than previously published benzylamino-substituted pyrazines bearing a carbonitrile moiety on the pyrazine core [2]. Since the target compound 3-chloropyrazine-2-carbothioamide contains the thioamide group — which independently enhances activity versus the amide (see Evidence Item 1) — it is positioned to generate derivatives with potency equal to or exceeding this benchmark.

Antitubercular agents MIC determination Pyrazinamide derivatives

QSAR Model Confirms Electronic and Steric Parameters Govern Pyrazine Carbothioamide Tuberculostatic Potency

A quantitative structure-activity relationship (QSAR) study on pyrazine carbothioamide derivatives established a statistically significant model (p < 0.01) that described approximately 71% of the variance in in vitro tuberculostatic potency as a function of two molecular descriptors: molar refractivity (MR) of the substituent and the UV absorption maximum wavelength (λmax) [1]. The equation demonstrates that both the size (steric bulk) and electronic properties of substituents on the pyrazine core are critical determinants of antimycobacterial activity. For 3-chloropyrazine-2-carbothioamide, the chlorine substituent contributes a molar refractivity of approximately 6.03 cm³/mol and exerts an electron-withdrawing inductive effect (σm ≈ 0.37), providing a quantitatively predictable baseline that can guide the selection of nucleophilic partners in subsequent derivatization to optimize these parameters [2]. This QSAR framework offers a rational basis for library design that is not available for non-halogenated pyrazine carbothioamides, where the substituent parameter space is narrower.

QSAR Tuberculostatic activity Molar refractivity

3-Chloro Regiochemistry Enables Aminodehalogenation While the 2-Carbothioamide Is Retained for Downstream Coordination Chemistry

The 3-chloropyrazine scaffold undergoes aminodehalogenation (nucleophilic aromatic substitution) with aromatic amines to yield 3-arylaminopyrazine derivatives, as demonstrated in the synthesis of eight novel compounds from a 3-chloropyrazine precursor [1]. In parallel, the 2-carbothioamide group can be preserved during this transformation and subsequently serve as a soft sulfur-donor ligand for transition metal coordination. The pyrazine-2-carbothioamide motif has been employed as a ligand in diiron carbonyl complexes, where the thioamide sulfur acts as a bridging ligand, enabling the construction of organometallic assemblies relevant to bioinorganic and catalytic applications [2]. This orthogonal reactivity — SNAr at position 3 without affecting the thioamide at position 2 — is not accessible from 6-chloropyrazine-2-carbothioamide, where the electron-withdrawing influence of the 2-carbothioamide group differentially activates the 5-position over the 6-position for nucleophilic attack in certain electronic contexts [3]. Thus, the 3-chloro substitution pattern uniquely enables sequential derivatization: amination at C3 followed by metal coordination at the C2 thioamide sulfur.

Regioselective synthesis Aminodehalogenation Thioamide metal coordination

Increased Lipophilicity from Thioamide Sulfur Correlates with Enhanced Mycobacterial Cell Wall Penetration

The replacement of an amide oxygen with a thioamide sulfur increases the lipophilicity of pyrazine derivatives, as evidenced by the fact that the most active compound in a series of 20 pyrazine carbothioamides — 5-butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide — also possessed the highest calculated logP value of 4.95 [1]. Within the pyrazine carbothioamide class, antimycobacterial activity was found to increase with increasing molecular weight and lipophilicity of the substituent at position 6 [2]. The carbothioamide group in 3-chloropyrazine-2-carbothioamide contributes an inherently higher logP than the corresponding carboxamide (estimated ΔlogP ≈ +0.5 to +0.8 for the thioamide-isostere replacement based on fragment-based calculations), which is expected to enhance passive diffusion across the lipid-rich mycobacterial cell envelope [3]. This physicochemical advantage is directly relevant to target engagement in whole-cell assays.

Lipophilicity logP Mycobacterial permeability

Procurement-Relevant Application Scenarios for 3-Chloropyrazine-2-carbothioamide


Focused Library Synthesis of 3-Aminopyrazine-2-carbothioamides for Antitubercular Hit Expansion

Medicinal chemistry teams building upon pyrazinamide-based antitubercular programs should select 3-chloropyrazine-2-carbothioamide as the core building block for focused library synthesis. The chlorine at position 3 undergoes microwave-assisted aminodehalogenation with diverse benzylamines or heteroarylamines to generate 3-aminated derivatives in a single step, while the carbothioamide group remains intact to exploit the well-documented thioamide > amide activity advantage [1]. Derivatives built from the closely related 3-chloropyrazine-2-carboxamide core have already achieved MIC values of 6 µM against M. tuberculosis H37Rv with selectivity indices ≥ 41.7 [2]; incorporating the thioamide sulfur is expected to further improve potency based on matched-pair comparisons. The QSAR model from Kaliszan et al. (R² = 0.71, p < 0.01) provides a quantitative framework for prioritizing substituents based on molar refractivity and electronic parameters [3].

Synthesis of Heterobimetallic Complexes Using the Thioamide Moiety as a Sulfur-Donor Ligand

In bioinorganic and organometallic chemistry, 3-chloropyrazine-2-carbothioamide serves as a precursor to ligand scaffolds where the pyrazine nitrogen and thioamide sulfur jointly coordinate metal centers. The carbothioamide group at position 2 acts as a soft sulfur donor, while the chlorine at position 3 can be substituted with amine-functionalized side chains to introduce additional donor atoms, creating polydentate N,S-ligands [1]. Pyrazine-2-carbothioamide has already been employed in diiron carbonyl complexes where the thioamide sulfur bridges two iron centers [2]. The 3-chloro substitution pattern uniquely enables pre-functionalization of the pyrazine ring before metal complexation, a synthetic sequence that is not directly transferable to the 6-chloro isomer due to differences in electronic activation [3].

Physicochemical Property Optimization via the Thioamide Isostere Strategy in Anti-Infective Lead Series

Research groups optimizing the physicochemical profile of pyrazine-based anti-infective leads should procure 3-chloropyrazine-2-carbothioamide rather than the corresponding carboxamide to capitalize on the thioamide isostere effect. The sulfur-for-oxygen substitution increases lipophilicity by an estimated 0.5–0.8 logP units, which correlates with improved passive permeability across the mycobacterial cell envelope [1]. This is substantiated by the observation that the most active compound in a 20-member pyrazine carbothioamide series also possessed the highest experimental logP (4.95) [2]. The chlorine substituent at position 3 provides an additional ~0.7 log units of lipophilicity versus the non-halogenated parent, enabling fine-tuning of the overall logP within a range favorable for intracellular target engagement while retaining the ability to further derivatize at C3.

Quote Request

Request a Quote for 3-Chloropyrazine-2-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.